molecular formula C14H14N2O3 B7787655 4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one CAS No. 137934-93-1

4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one

Cat. No.: B7787655
CAS No.: 137934-93-1
M. Wt: 258.27 g/mol
InChI Key: DDTGDSPSQITKOT-UHFFFAOYSA-N
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Description

4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one: is a Schiff base compound[_{{{CITATION{{{1{Crystal structure of 4-hydroxy-6-methyl-3-[(1E)-1-(2 ... - Springer](https://link.springer.com/article/10.1134/S0022476617030325). Schiff bases are characterized by the presence of an imine or azomethine group (C=N) and are typically formed by the condensation of primary amines with carbonyl compounds[{{{CITATION{{{1{Crystal structure of 4-hydroxy-6-methyl-3-(1E)-1-(2 ... - Springer{{{CITATION{{{_1{Crystal structure of 4-hydroxy-6-methyl-3-(1E)-1-(2 ... - Springer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with phenylhydrazine[_{{{CITATION{{{1{Crystal structure of 4-hydroxy-6-methyl-3-[(1E)-1-(2 ... - Springer](https://link.springer.com/article/10.1134/S0022476617030325). The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the Schiff base[{{{CITATION{{{1{Crystal structure of 4-hydroxy-6-methyl-3-(1E)-1-(2 ... - Springer. The reaction mixture is heated under reflux for several hours to ensure complete conversion[{{{CITATION{{{_1{Crystal structure of 4-hydroxy-6-methyl-3-(1E)-1-(2 ... - Springer.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to increase yield and purity[_{{{CITATION{{{1{Crystal structure of 4-hydroxy-6-methyl-3-[(1E)-1-(2 ... - Springer](https://link.springer.com/article/10.1134/S0022476617030325). Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency[{{{CITATION{{{1{Crystal structure of 4-hydroxy-6-methyl-3-(1E)-1-(2 ... - Springer. Additionally, purification techniques such as recrystallization or column chromatography may be used to obtain the final product in high purity[{{{CITATION{{{_1{Crystal structure of 4-hydroxy-6-methyl-3-(1E)-1-(2 ... - Springer.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imine group can be oxidized to form a corresponding oxime.

  • Reduction: : The imine group can be reduced to form an amine.

  • Substitution: : The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Reagents like alkyl halides and strong acids can be employed for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of oximes.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of various substituted pyran-2-ones.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: : It may serve as a ligand for metal ions, potentially useful in biological assays.

  • Medicine: : Its biological activity can be explored for potential therapeutic uses.

  • Industry: : It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one exerts its effects involves its interaction with molecular targets and pathways. The imine group can form coordination complexes with metal ions, which may influence biological processes. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound's solubility and reactivity.

Comparison with Similar Compounds

4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one: can be compared with other Schiff bases, such as 4-hydroxy-6-methyl-3-[(1E)-N-phenylethanehydrazonoyl]-2H-pyran-2-one . While both compounds share similar structural features, the presence of different substituents can lead to variations in their chemical properties and biological activities.

List of Similar Compounds

  • 4-hydroxy-6-methyl-3-[(1E)-N-phenylethanehydrazonoyl]-2H-pyran-2-one

  • 3-[(1E)-1-(2-phenylhydrazin-1-ylidene)ethyl]-2H-pyran-2-one

  • 4-hydroxy-6-methyl-2H-pyran-2-one

Properties

CAS No.

137934-93-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

3-(N-anilino-C-methylcarbonimidoyl)-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C14H14N2O3/c1-9-8-12(17)13(14(18)19-9)10(2)15-16-11-6-4-3-5-7-11/h3-8,16-17H,1-2H3

InChI Key

DDTGDSPSQITKOT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N/NC2=CC=CC=C2)/C)O

SMILES

CC1=CC(=C(C(=O)O1)C(=NNC2=CC=CC=C2)C)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC2=CC=CC=C2)C)O

Origin of Product

United States

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